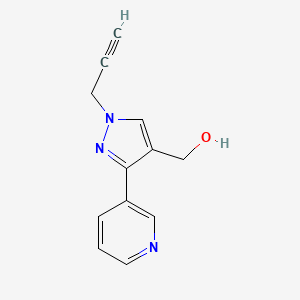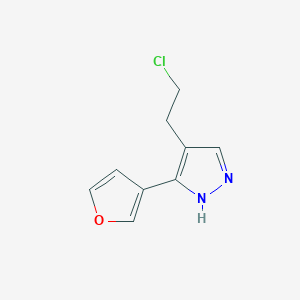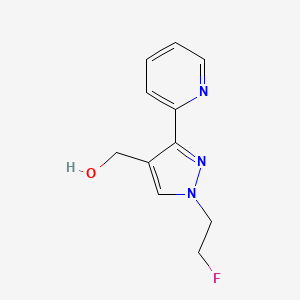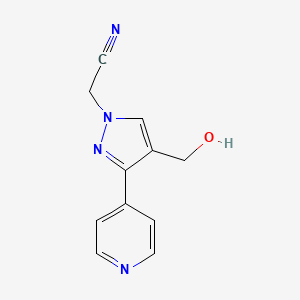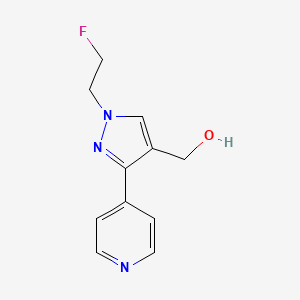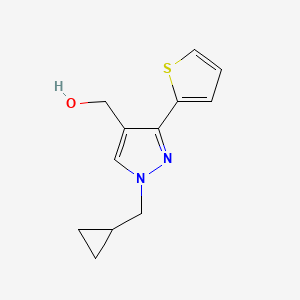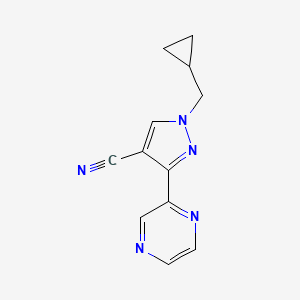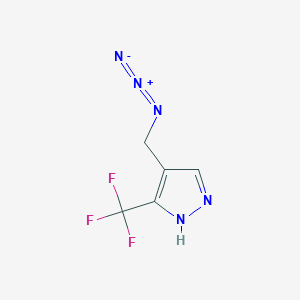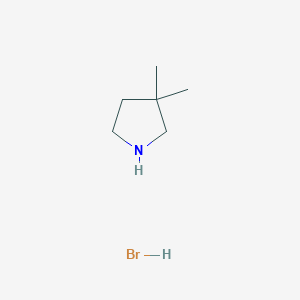
3,3-Dimethyl-pyrrolidine hydrobromide
Descripción general
Descripción
3,3-Dimethyl-pyrrolidine hydrobromide is a chemical compound with the molecular formula C6H14BrN. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-pyrrolidine involves a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3,3-Dimethyl-pyrrolidine, have been used in various chemical reactions. For instance, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .Physical And Chemical Properties Analysis
The molecular weight of 3,3-Dimethyl-pyrrolidine hydrobromide is 180.09 g/mol. More detailed physical and chemical properties may be available from specialized chemical databases .Aplicaciones Científicas De Investigación
I will now provide a comprehensive analysis of the scientific research applications of “3,3-Dimethyl-pyrrolidine hydrobromide,” focusing on unique applications in various fields. Each section will have a clear and descriptive heading.
Drug Discovery
Pyrrolidine rings, including those in 3,3-Dimethyl-pyrrolidine hydrobromide, are a common scaffold in drug discovery due to their versatility and presence in many bioactive compounds. They can influence the pharmacokinetic and pharmacodynamic properties of pharmaceuticals .
Anticonvulsant Activity
Derivatives of pyrrolidine have been synthesized and tested for anticonvulsant activity. For example, certain compounds have shown effectiveness against seizures induced by maximal electroshock in animal models .
Antinociceptive Activities
Pyrrolidine derivatives are also evaluated for their antinociceptive activities, which is the ability to block the detection of a painful or injurious stimulus by sensory neurons .
SAR Studies
Structure-activity relationship (SAR) studies involving pyrrolidine derivatives help in understanding how the structural attributes of molecules relate to their chemical reactivity or biological activity, which is crucial for designing new drugs .
Pharmacokinetics and Pharmacodynamics
The pyrrolidine ring can be modified to alter the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biological effects) profiles of therapeutic agents .
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard data for 3,3-Dimethyl-pyrrolidine hydrobromide was not found, chemicals of this nature are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.BrH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBVYUASQXSGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-pyrrolidine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



